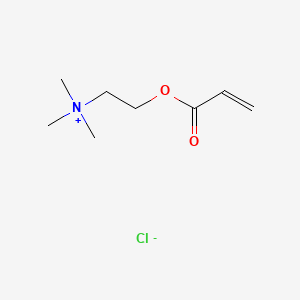

(2-(Acryloyloxy)ethyl)trimethylammonium chloride

描述

属性

IUPAC Name |

trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGFBJMPSHGTRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54076-97-0 | |

| Record name | Acryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54076-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2028016 | |

| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

44992-01-0 | |

| Record name | Acryloyloxyethyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44992-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044992010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(acryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO170W0XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

The tertiary amine group in 2-(dimethylamino)ethyl acrylate reacts with methyl chloride in a nucleophilic substitution reaction, forming the quaternary ammonium salt. The reaction proceeds as follows:

This exothermic reaction typically occurs in aqueous or polar aprotic solvents at temperatures between 20–40°C. The product is isolated as an 80 wt.% aqueous solution stabilized with 600 ppm monomethyl ether hydroquinone to prevent premature polymerization.

Key Parameters

-

Solvent : Water or ethanol/water mixtures.

-

Temperature : 25–40°C to balance reaction rate and side-product formation.

-

Purity : The commercial product (Sigma-Aldrich) reports a refractive index of and density of 1.132 g/mL at 25°C.

Controlled Radical Polymerization Techniques

Studies on analogous monomers, such as 2-(methacryloyloxy)ethyltrimethylammonium chloride (MTAC), provide insights into potential optimization strategies for acryloyloxy derivatives. For example:

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

-

Enables precise molecular weight control for poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) used in capillary electrophoresis coatings.

Characterization and Quality Control

Spectroscopic Analysis

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.67 g/mol | |

| Density | 1.132 g/mL at 25°C | |

| Refractive Index | ||

| Solubility | Miscible in water, polar solvents |

Applications and Industrial Relevance

化学反应分析

Radical Polymerization Characteristics

The compound undergoes UV-initiated free radical polymerization under nitrogen atmosphere. Key parameters include:

| Reaction Parameter | Value Range |

|---|---|

| UV wavelength | 365 nm |

| Intensity | 3.0-11.0 W/m² |

| Temperature | 0-20°C |

| Conversion Rate | 75-95% |

This reaction produces cationic polymers with molecular weights exceeding 12 million g/mol when using optimized conditions .

Copolymerization with Acrylamide

A patented method demonstrates copolymer formation through simultaneous polymerization with acrylamide monomers :

Monomer Composition

| Component | Molar Percentage |

|---|---|

| Acrylamide | 75-95% |

| Target compound | 5-25% |

Critical Reagents

-

Photoinitiators : 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (0.015-0.05% mass)

-

Redox System :

-

Oxidizer: Ammonium cerous sulfate (0.00893% mass)

-

Reducer: Oxalic acid (0.00447% mass)

-

Mass ratio: 2:1 (oxidizer:reducer)

-

Reaction Optimization Data

Experimental trials identified optimal conditions for polymer synthesis:

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| UV Exposure Duration | 2.0 hours | ↑ Molecular weight |

| Monomer Concentration | 26-28% | ↑ Conversion rate |

| Temperature Control | 13-17°C | ↓ Side reactions |

Under these conditions, the resulting copolymer demonstrates:

-

Dissolution time: 25 minutes in aqueous solutions

-

Functional group retention: 88% acrylamide units (F<sub>AM</sub> = 0.88)

Inhibitors and Stabilizers

The synthesis protocol specifies:

-

Complexing Agent : Disodium EDTA (0.04-0.06% mass) prevents metal-ion interference

-

Molecular Regulator : Isopropanol (0.03-0.04% mass) controls polymer chain growth

This detailed reaction profile enables precise engineering of polymeric materials for applications requiring cationic functionality and controlled hydrophilicity.

科学研究应用

Scientific Research Applications

-

Polymer Chemistry

- Cationic Polymers : ATAC is primarily used as a monomer in the synthesis of cationic polymers, which are valuable in water treatment and as flocculants. These polymers exhibit enhanced flocculation properties due to their positive charge, facilitating interactions with negatively charged particles .

- Hydrogels : The compound is integral in producing hydrogels that can be utilized in biomedical applications, particularly for drug delivery systems. Its ability to form cross-linked networks makes it suitable for encapsulating therapeutic agents .

-

Biomedical Applications

- Antimicrobial Coatings : Due to its cationic nature, ATAC has shown significant antimicrobial properties. It disrupts microbial cell membranes, making it effective against various pathogens. The minimum inhibitory concentrations (MICs) for several microorganisms are summarized below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

These results indicate that ATAC is effective against both Gram-positive and Gram-negative bacteria as well as yeasts .

- Gene Delivery Systems

-

Industrial Applications

- Textile Treatments : In the textile industry, ATAC is used to impart antimicrobial properties to fabrics.

- Paper Additives : It serves as an additive in paper production to enhance strength and durability.

- Conductive Coatings : The compound is also utilized in creating conductive coatings for electronic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) against various pathogens using both broth dilution and disc diffusion methods. Results demonstrated effective inhibition of bacterial growth at concentrations comparable to those reported for ATAC .

- Flocculant Performance : Research focusing on the synthesis of cationic flocculants based on acrylamide and (2-(acryloyloxy)ethyl)trimethylammonium chloride showed improved flocculation efficiency in wastewater treatment applications, highlighting the compound's utility in environmental science .

作用机制

The mechanism of action of (2-(Acryloyloxy)ethyl)trimethylammonium chloride involves its cationic nature, which allows it to interact with negatively charged surfaces and molecules . This interaction is primarily driven by electrostatic forces, leading to the formation of stable complexes . In polymerization reactions, the compound acts as a monomer, forming long polymer chains through radical or ionic mechanisms .

相似化合物的比较

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an acryloyl group.

(3-Acrylamidopropyl)trimethylammonium chloride: Contains an acrylamide group instead of an acryloyl group.

(2-(Dimethylamino)ethyl acrylate, methyl chloride quaternary salt): Contains a dimethylaminoethyl group instead of a trimethylammonium group.

Uniqueness: (2-(Acryloyloxy)ethyl)trimethylammonium chloride is unique due to its high reactivity and versatility in forming cationic polymers . Its ability to undergo various chemical reactions and form stable complexes with negatively charged molecules makes it highly valuable in multiple applications .

生物活性

(2-(Acryloyloxy)ethyl)trimethylammonium chloride, commonly referred to as ATAC, is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates both a cationic trimethylammonium moiety and an acryloyloxy group, which contributes to its interaction with various biological systems. The following sections detail the biological activities of ATAC, including its antimicrobial properties, potential applications in gene delivery, and cytotoxicity against cancer cells.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 177.64 g/mol

- Structure : Contains a trimethylammonium group attached to an ethyl chain linked with an acryloyloxy group.

The cationic nature of ATAC allows it to effectively bind with negatively charged biological macromolecules such as DNA and microbial cell membranes, enhancing its functional applications.

Antimicrobial Activity

ATAC has shown promising antimicrobial properties against a range of microorganisms. Studies indicate that its cationic charge disrupts microbial cell membranes, leading to cell death. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

These results suggest that ATAC is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts .

Gene Delivery Applications

The ability of ATAC to complex with DNA makes it a candidate for non-viral gene delivery systems. Researchers are investigating its use in facilitating the transport of genetic material into cells, which is crucial for various gene therapy applications. The interactions between ATAC and DNA can enhance cellular uptake and improve transfection efficiency .

Cytotoxicity Studies

Research has indicated that ATAC may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have been conducted to assess its impact on cell viability. For instance, studies demonstrated that ATAC could induce apoptosis in specific cancer cells while maintaining biocompatibility with normal cells. These findings point towards its potential use in targeted cancer therapies .

Case Study: Encapsulation of Pancreatic Islets

A study explored the use of poly(ATAC) microcapsules for encapsulating pancreatic islets to address insulin deficiency in diabetes. The encapsulated islets maintained functional activity for up to 90 days post-transplantation, significantly longer than non-encapsulated islets . Histological analysis confirmed high biocompatibility and minimal fibrotic overgrowth around the capsules.

Case Study: Hydrogels for Drug Delivery

Another research effort focused on developing hydrogels based on poly(ATAC) for drug delivery applications. These hydrogels exhibited controlled release properties and enhanced biocompatibility, making them suitable for pharmaceutical applications .

常见问题

Q. What are the recommended methods for synthesizing (2-(Acryloyloxy)ethyl)trimethylammonium chloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves a two-step process:

Quaternization : React dimethylaminoethanol with methyl chloride to form (2-hydroxyethyl)trimethylammonium chloride.

Acrylation : Treat the intermediate with acryloyl chloride in anhydrous conditions.

Purity Control :

- Purify via recrystallization in ethanol/acetone mixtures or dialysis (MWCO 500 Da) for aqueous solutions.

- Monitor purity using H NMR (trimethylammonium protons at δ 3.3 ppm, acrylate protons at δ 5.6–6.4 ppm) and ion chromatography for chloride content .

Q. How can spectroscopic techniques be optimized to characterize this compound?

Methodological Answer:

- H NMR : Key peaks include the trimethylammonium group (δ 3.3 ppm, singlet) and acrylate protons (δ 5.6–6.4 ppm, multiplet). Use DO as a solvent to suppress exchangeable protons .

- FTIR : Confirm acrylate C=O stretch at 1720 cm and quaternary ammonium C-N vibrations at 950–1250 cm.

- Elemental Analysis : Validate stoichiometry (e.g., Cl content via argentometric titration) .

Advanced Research Questions

Q. How can polymerization conditions be optimized to synthesize cationic polymers with controlled molecular weights?

Methodological Answer:

- Free Radical Polymerization : Use azobisisobutyronitrile (AIBN, 0.5 mol%) at 70°C in aqueous or methanol solutions.

- Kinetic Control : Track monomer conversion via gravimetric analysis or inline Raman spectroscopy.

- Molecular Weight Tuning : Adjust chain-transfer agents (e.g., 2-mercaptoethanol) to reduce . SEC-MALS (size-exclusion chromatography with multi-angle light scattering) is recommended for accurate determination .

Q. How can contradictions in reported reactivity ratios during copolymerization be resolved?

Methodological Answer:

- Experimental Design : Use the Fineman-Ross method with monomer feed ratios () ranging from 0.2–5.0.

- Data Analysis : Validate results using the Kelen-Tüdős linearization model to minimize experimental error.

- Solvent Effects : Test in polar (water) vs. non-polar (toluene) solvents to assess solvent-induced reactivity shifts.

- Characterization : Quantify copolymer composition via H NMR integration of acrylate vs. comonomer peaks .

Q. What methodologies are suitable for studying interactions with biological systems (e.g., cell membranes or DNA)?

Methodological Answer:

- Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants with DNA (negative phosphate backbone vs. cationic quaternary ammonium).

- Cytotoxicity : Perform MTT assays on HEK-293 cells at concentrations of 0.1–10 mM.

- Membrane Disruption : Monitor hemolysis of red blood cells using UV-Vis spectroscopy (absorbance at 541 nm for released hemoglobin) .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

- Accelerated Stability Testing : Incubate solutions at pH 3–10 (adjusted with HCl/NaOH) and temperatures of 25–60°C.

- Degradation Monitoring : Use HPLC with a C18 column (UV detection at 210 nm) to quantify intact compound vs. hydrolysis products (e.g., acrylic acid).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Note: Degradation accelerates above pH 8 due to ester hydrolysis .

Q. How can trace impurities (e.g., unreacted acryloyl chloride) be quantified?

Methodological Answer:

- Analytical Method : Ion-pair HPLC with a C18 column and 0.1 M sodium hexanesulfonate in the mobile phase.

- Detection : UV at 205 nm for acryloyl chloride (LOD: 0.005% w/w).

- Validation : Spike recovery tests (95–105% accuracy) and inter-day precision studies (RSD < 2%) .

Q. How can discrepancies in aqueous solubility data across studies be reconciled?

Methodological Answer:

- Standardized Protocols : Measure solubility via nephelometry in deionized water (ionic strength < 0.001 M) at 25°C.

- Counterion Effects : Compare chloride vs. bromide salts (the latter may exhibit higher solubility).

- Reporting : Specify solution pH, as protonation of acrylic acid byproducts can alter apparent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。